molecular formula C7H10N2O2S B032415 5-Amino-2-methylbenzenesulfonamide CAS No. 6973-09-7

5-Amino-2-methylbenzenesulfonamide

Cat. No.: B032415
CAS No.: 6973-09-7
M. Wt: 186.23 g/mol
InChI Key: KTPBKMYOIFHJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the 5-position and a methyl group at the 2-position on the benzene ring. This compound is known for its applications as an intermediate in the synthesis of various pharmaceuticals, including antineoplastic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-2-methylbenzenesulfonamide typically involves a multi-step synthesis starting from paranitrotoluene. The process includes the following steps :

    Sulfonation: Paranitrotoluene is dissolved in chlorosulfonic acid, and the mixture is stirred to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.

    Hydrogenation Addition Reaction: The 2-methyl-5-nitrobenzenesulfonyl chloride is subjected to hydrogenation in the presence of a catalyst, ammonia water, and an organic solvent, resulting in the formation of 2-methyl-5-aminobenzenesulfonamide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogenation using palladium on activated carbon as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

5-Amino-2-methylbenzenesulfonamide is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. Its applications include :

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Intermediate in the synthesis of antineoplastic agents like Pazopanib.

    Industry: Utilized in the production of various chemical compounds.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzenesulfonamide is primarily related to its role as an intermediate in drug synthesis. In the case of Pazopanib, it targets tyrosine kinases involved in angiogenesis, thereby inhibiting tumor growth . The molecular targets include vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).

Comparison with Similar Compounds

  • 2-Methylbenzenesulfonamide
  • 2-methyl-5-nitrobenzenesulfonamide
  • 2,4-dimethylbenzenesulfonamide
  • 4-Fluoro-2-methylbenzenesulfonamide

Comparison: 5-Amino-2-methylbenzenesulfonamide is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals .

Properties

IUPAC Name

5-amino-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPBKMYOIFHJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284367
Record name 5-Amino-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-09-7
Record name 5-Amino-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6973-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6973-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Amino-2-methylbenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T9UQY39RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-aminosulfonyl-4-methylnitrobenzene in dichloromethane and methanol was added 10% Pd/C and the mixture shaken under a hydrogen atmosphere at 50 psi for 15 minutes. The mixture was filtered through diatomaceous earth and the filter cake was washed with methanol. The combined organic solvents were concentrated under reduced pressure to give crude product, which was further purified by flash column chromatography (ethyl acetate:hexanes 1:1) to give 3-aminosulfonyl-4-methylaniline, LCMS: purity: 87%; MS (m/e): 187 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Amino-2-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Amino-2-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Amino-2-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Amino-2-methylbenzenesulfonamide
Customer
Q & A

Q1: What is the structural characterization of 5-Amino-2-methylbenzenesulfonamide?

A2: this compound (C7H10N2O2S) [] has a molecular weight of 186.24 g/mol. The crystal structure reveals a network of molecules linked by intermolecular N—H⋯O interactions []. While the specific spectroscopic data is not provided in the given abstracts, this compound would typically be characterized using techniques like infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (1H-NMR and 13C-NMR) spectroscopy [].

Q2: Can you describe the application of this compound in affinity chromatography?

A3: this compound serves as a potent ligand in affinity chromatography for purifying enzymes like lactoperoxidase (LPO) [, ]. This compound is coupled to a chromatography matrix, such as Sepharose 4B, to create an affinity column. Due to its specific binding affinity for LPO, the enzyme is selectively retained on the column while other proteins are washed away. This method has been successfully used to purify LPO from various milk sources, including bovine, buffalo, cow, and goat milk [].

Q3: Are there any known structure-activity relationships (SAR) for this compound and its derivatives?

A4: While specific SAR studies are not detailed in the provided abstracts, research indicates that modifications to the this compound structure can impact its inhibitory activity. For instance, other sulfonamide derivatives, such as 2-chloro-4-sulfamoylaniline and 5-amino-1-naphthalenesulfonamide, also exhibit inhibitory effects on LPO []. This suggests that the sulfonamide moiety and the aromatic ring are likely important for binding and inhibiting the enzyme. Further investigations focusing on systematic structural changes are needed to establish comprehensive SAR and understand the impact on potency and selectivity towards different enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.